molecular formula C7H6BrN3 B13919361 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13919361
M. Wt: 212.05 g/mol
InChI Key: IKNICPXYLIDVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a versatile chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features the privileged pyrrolo[2,1-f][1,2,4]triazine scaffold, a structural motif recognized as a multimodal pharmacophore in drug discovery . The reactive bromo substituent at the 4-position makes this molecule a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the exploration of diverse structure-activity relationships . The core pyrrolo[2,1-f][1,2,4]triazine structure is a key component in several bioactive molecules and approved therapeutics. It serves as the active moiety in the broad-spectrum antiviral drug Remdesivir, which is approved for the treatment of COVID-19, and the antitumor agent Brivanib alaninate . Derivatives of this heterocycle have demonstrated a wide array of biological activities, functioning as potent inhibitors of various kinase targets, including VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), and Adaptor Protein 2-Associated Kinase 1 (AAK1) . Furthermore, this chemotype has shown promising activity against RNA viruses such as norovirus, influenza A (H1N1), and others, often by inhibiting viral polymerases like RNA-dependent RNA polymerase (RdRp) . This product is intended for research applications as a synthetic building block in the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3/c1-5-2-6-7(8)9-4-10-11(6)3-5/h2-4H,1H3

InChI Key

IKNICPXYLIDVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C1)C(=NC=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis Starting from Methyl Pyrrole-2-carboxylate Derivatives

A key synthetic route begins with methyl pyrrole-2-carboxylate derivatives, which undergo N-amination to introduce the essential N–N bond for triazine formation. The process involves:

This route is exemplified by the synthesis of 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f]triazine, a precursor to 4-bromo-6-methyl derivatives.

Multistep Synthesis via N-Amination and Cyclization

Another practical approach involves:

  • Electrophilic N-amination of substituted pyrrole derivatives using reagents like O-(diphenylphosphinyl)hydroxylamine.
  • Cyclization with formamidine acetate in the presence of a base such as triethylamine, which promotes triazine ring closure.
  • This sequence yields substituted pyrrolo[2,1-f]triazines in high yields and allows for functional group variation, including bromine and methyl substituents at desired positions.

Synthesis via Triazinium Dicyanomethylide Intermediates

A two-step synthesis involves:

  • Reaction of triazine precursors with tetracyanoethylene oxide to form triazinium dicyanomethylide intermediates.
  • Subsequent cycloaddition reactions introduce substituents such as methylsulfanyl and cyano groups on the pyrrolo[2,1-f]triazine skeleton.

Although this method is more specialized, it offers a route to functionalized derivatives related to 4-bromo-6-methylpyrrolo[2,1-f]triazine.

Patent-Reported Synthesis

A patent discloses a process involving:

  • Amination of ethyl pyrrole-2-carboxylate derivatives with sodium hypochlorite and ammonium salts under mild conditions (25–35 °C).
  • Heating the N-aminated carboxylate intermediates with formamide and ammonium acetate at 130–140 °C under nitrogen atmosphere to induce cyclization to the triazine ring.
  • This method allows for the preparation of halogenated pyrrolo[2,1-f]triazines, including 7-bromo derivatives, which can be further functionalized to the 4-bromo-6-methyl compound.

Comparative Data Table of Key Synthetic Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Notes
1 Methyl pyrrole-2-carboxylate (11) NH2Cl (chloramine) N-aminopyrrole intermediate Introduction of N–N bond
2 N-aminopyrrole intermediate Benzoyl isothiocyanate Pyrrole-thiocarbamoyl derivative (12) Thiocarbamoyl formation
3 Pyrrole-thiocarbamoyl derivative 2 M NaOH, hydrolysis + S-methylation Bicyclic pyrrolo-triazine (13) Cyclization and methylation
4 Bicyclic pyrrolo-triazine POCl3, chlorination Chlorinated intermediate (14) C-4 position activation
5 Chlorinated intermediate NBS, bromination 7-Bromo derivative (15) Selective bromination at C-7
6 7-Bromo derivative Further methylation or substitution steps 4-Bromo-6-methylpyrrolo[2,1-f]triazine Final target compound

Research Discoveries and Optimization

  • The regioselectivity of bromination at C-7 over other positions is crucial and achieved by controlling reaction conditions with NBS, as demonstrated in multiple studies.
  • N-amination is a key step, and the choice of aminating agent affects yield and purity; chloramine and O-(diphenylphosphinyl)hydroxylamine are commonly used.
  • Cyclization with formamidine acetate is efficient and high-yielding, often performed in the presence of triethylamine to facilitate ring closure.
  • The patent method offers a milder and scalable route, suitable for industrial synthesis with fewer purification steps.
  • Recent reviews emphasize the potential for developing novel derivatives by modifying substituents at positions 4, 6, and 7, which could enhance biological activity.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Halogenation Effects : Bromine at position 7 (Compound 20) enhances α7 nicotinic receptor binding but increases hERG channel inhibition risk compared to chloro analogs (Compound 21) .

Methyl Substitution : Methyl groups (e.g., 6-Me in 4-Bromo-6-methylpyrrolo...) may improve metabolic stability and target affinity, as seen in dual c-Met/VEGFR-2 inhibitors .

Aryl Substituents : Bulky aryl groups at position 4 (e.g., p-tolyl in 14d) correlate with cytotoxic activity, likely due to enhanced hydrophobic interactions with kinase ATP-binding pockets .

Anticancer Activity

  • Dual c-Met/VEGFR-2 Inhibitors: Derivatives with 4-heteroarylamino substituents (e.g., 4-(3-hydroxyphenylamino)) demonstrate nanomolar IC50 values against c-Met and VEGFR-2, critical targets in angiogenesis and metastasis .
  • Cytotoxicity : Compound 14d (4-p-tolyl, 7-Me) inhibits HCT-116 colon cancer cells, with SAR studies suggesting that electron-withdrawing groups at position 4 enhance potency .

Kinase Inhibition

  • EGFR/VEGFR-2 Selectivity: BMS-599626 and related 4-anilino derivatives show >100-fold selectivity for EGFR over other kinases, attributed to the planar pyrrolotriazine core mimicking adenine in ATP-binding sites .
  • p38α MAPK Inhibition: 4-(Phenylamino) derivatives (e.g., from Hynes et al.) exhibit sub-micromolar IC50 values, with bromine improving solubility and bioavailability .

Antiviral Activity

  • Remdesivir Analogs: While 4-bromo-6-methylpyrrolo...

Structural Comparisons with Other Heterocycles

Scaffold Key Differences Biological Relevance Reference
Pyrrolo[2,1-f][1,2,4]triazine Planar, N–N bond, bridgehead nitrogen Kinase inhibition, antiviral activity
Pyrazolo[4,3-e][1,2,4]triazine Non-planar, reduced metabolic stability Limited antitumor applications
Quinazoline Larger π-system, no bridgehead nitrogen Broader kinase inhibition (e.g., gefitinib)

Biological Activity

4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fused pyrrole and triazine ring system, contributes to its diverse biological activities, particularly as a kinase inhibitor and in antiviral applications. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • IUPAC Name : 4-bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine
  • Molecular Formula : C7H6BrN3
  • Molecular Weight : 212.05 g/mol
  • SMILES : Cc2cc1c(Br)ncnn1c2

Biological Activity Overview

Research indicates that 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine exhibits significant biological activity across various domains:

  • Kinase Inhibition : The compound has shown promise in inhibiting specific kinases which are crucial in cancer progression and cell signaling pathways.
  • Antiviral Properties : Preliminary studies suggest its potential efficacy against viral infections.

Kinase Inhibition Studies

The compound's ability to inhibit kinases makes it a candidate for cancer therapeutics. A study highlighted its interaction with mitogen-activated protein kinase 14 (MAPK14), suggesting a mechanism for its anticancer effects.

Kinase Target Inhibition Activity Reference
MAPK14Significant
Other kinasesUnder investigation

Antiviral Activity

Research has identified that compounds similar to 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine can exhibit antiviral properties. For instance, derivatives have been shown to affect viral replication mechanisms.

Case Study 1: Anticancer Activity

A study conducted on the anticancer activity of pyrrolotriazines revealed that derivatives of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine inhibited cell viability in various cancer cell lines. The MTT assay demonstrated that these compounds induced apoptosis through caspase activation.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding affinity of 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine towards its biological targets. These studies suggest that the compound binds effectively to the active sites of several kinases.

The mechanism by which 4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine exerts its biological effects involves:

  • Inhibition of signaling pathways associated with cancer cell proliferation.
  • Induction of apoptosis , as evidenced by increased levels of pro-apoptotic proteins and activation of caspases.

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